molecular formula C12H19NOS B14911222 N-(heptan-2-yl)thiophene-2-carboxamide

N-(heptan-2-yl)thiophene-2-carboxamide

Cat. No.: B14911222
M. Wt: 225.35 g/mol
InChI Key: FCLHURNQXYAFJF-UHFFFAOYSA-N
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Description

N-(heptan-2-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a heptan-2-yl group attached to the nitrogen atom of the carboxamide functional group, which is in turn attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with heptan-2-amine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) and a base like pyridine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Electrophiles like halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: N-(heptan-2-yl)thiophene-2-amine

    Substitution: Substituted thiophene derivatives

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of bacterial enzymes, thereby exerting antibacterial effects . Molecular docking studies can provide insights into the binding interactions between the compound and its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(heptan-2-yl)thiophene-2-carboxamide is unique due to the presence of the heptan-2-yl group, which may impart distinct physicochemical properties and biological activities compared to other thiophene derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

N-heptan-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C12H19NOS/c1-3-4-5-7-10(2)13-12(14)11-8-6-9-15-11/h6,8-10H,3-5,7H2,1-2H3,(H,13,14)

InChI Key

FCLHURNQXYAFJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC=CS1

Origin of Product

United States

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